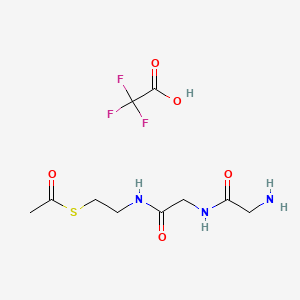
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Glycylglycyl-S-acetylcysteamine trifluoroacetate involves multiple steps. The primary synthetic route includes the following steps:
Formation of Glycylglycine: Glycine is reacted with another glycine molecule to form glycylglycine.
Acetylation: The glycylglycine is then acetylated using acetic anhydride to form N-acetylglycylglycine.
Thioester Formation: N-acetylglycylglycine is reacted with cysteamine to form N-acetylcysteamine.
Trifluoroacetate Addition: Finally, the compound is treated with trifluoroacetic acid to form this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate has several scientific research applications:
Radiobiology: It is used as a radioprotective agent to protect normal tissues during radiation therapy.
Biochemistry: The compound is used in studies involving thiol-disulfide exchange reactions.
Pharmacology: It is investigated for its potential therapeutic effects in reducing radiation-induced damage.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-Glycylglycyl-S-acetylcysteamine trifluoroacetate involves its interaction with cellular thiols. The compound can donate its thiol group to protect cellular components from oxidative damage. It also interacts with molecular targets involved in the cellular response to radiation, thereby reducing radiation-induced damage .
Vergleich Mit ähnlichen Verbindungen
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate is unique compared to other similar compounds due to its trifluoroacetate group, which enhances its stability and solubility. Similar compounds include:
N-Acetylcysteamine: Lacks the glycylglycine moiety and trifluoroacetate group.
Cysteamine: A simpler thiol compound without the acetyl and glycylglycine groups.
WR-2721 (Amifostine): Another radioprotective agent but with a different chemical structure and mechanism of action.
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
97314-22-2 |
|---|---|
Molekularformel |
C10H16F3N3O5S |
Molekulargewicht |
347.31 g/mol |
IUPAC-Name |
S-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15N3O3S.C2HF3O2/c1-6(12)15-3-2-10-8(14)5-11-7(13)4-9;3-2(4,5)1(6)7/h2-5,9H2,1H3,(H,10,14)(H,11,13);(H,6,7) |
InChI-Schlüssel |
JZVKQMHIBQODIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCNC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


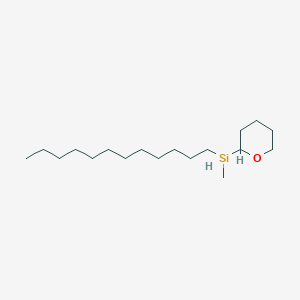

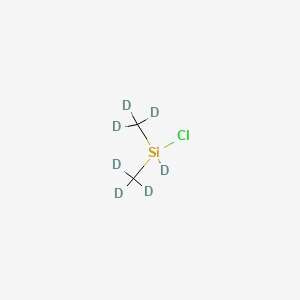
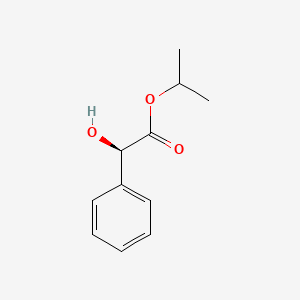

![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)

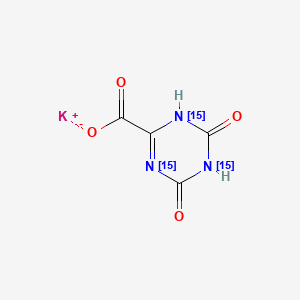
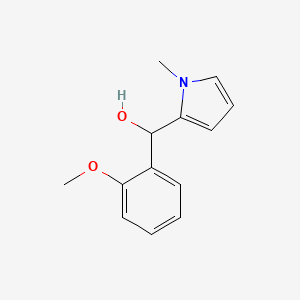
![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)
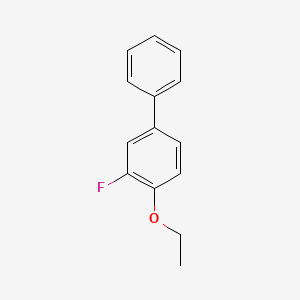
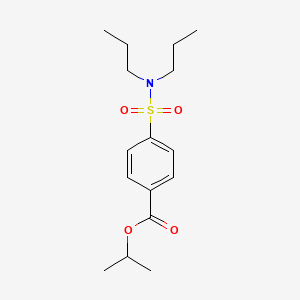
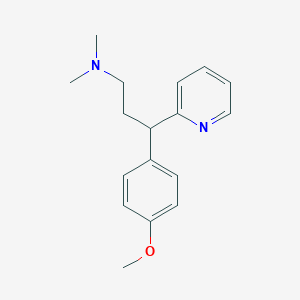
![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
